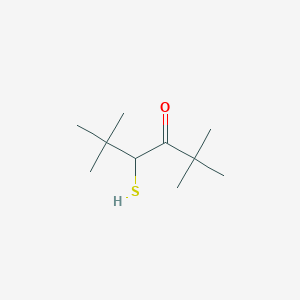
Phenyl 2-phenyl-1,3-dioxan-5-yl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2-phenyl-1,3-dioxan-5-yl carbonate is a chemical compound that belongs to the class of organic carbonates It is characterized by the presence of a carbonate group attached to a 1,3-dioxane ring, which is further substituted with phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl 2-phenyl-1,3-dioxan-5-yl carbonate can be synthesized through several methods. One common approach involves the reaction of 2-phenyl-1,3-dioxan-5-ol with phenyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired carbonate product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of carbonate synthesis can be applied. Industrial production may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 2-phenyl-1,3-dioxan-5-yl carbonate can undergo various chemical reactions, including:
Hydrolysis: The carbonate group can be hydrolyzed to yield the corresponding alcohol and carbon dioxide.
Transesterification: The carbonate can react with alcohols to form new carbonate esters.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a base such as sodium hydroxide.
Transesterification: Requires an alcohol and a catalyst, such as an acid or base.
Substitution: Involves electrophiles and catalysts like Lewis acids.
Major Products Formed
Hydrolysis: Produces 2-phenyl-1,3-dioxan-5-ol and carbon dioxide.
Transesterification: Forms new carbonate esters.
Substitution: Yields substituted phenyl derivatives.
Applications De Recherche Scientifique
Phenyl 2-phenyl-1,3-dioxan-5-yl carbonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Pharmaceuticals: Potentially used in drug delivery systems due to its ability to form stable carbonate linkages.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of phenyl 2-phenyl-1,3-dioxan-5-yl carbonate involves its ability to form stable carbonate linkages. These linkages can undergo hydrolysis or transesterification, releasing the active components. The phenyl groups can interact with various molecular targets, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-1,3-dioxan-5-ol: A precursor in the synthesis of phenyl 2-phenyl-1,3-dioxan-5-yl carbonate.
Phenyl chloroformate: Used in the synthesis of various carbonate esters.
1,3-Dioxane derivatives: Compounds with similar ring structures and functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both phenyl and carbonate groups. This combination imparts distinct chemical and physical properties, making it valuable in specialized applications.
Propriétés
Numéro CAS |
105924-68-3 |
|---|---|
Formule moléculaire |
C17H16O5 |
Poids moléculaire |
300.30 g/mol |
Nom IUPAC |
phenyl (2-phenyl-1,3-dioxan-5-yl) carbonate |
InChI |
InChI=1S/C17H16O5/c18-17(21-14-9-5-2-6-10-14)22-15-11-19-16(20-12-15)13-7-3-1-4-8-13/h1-10,15-16H,11-12H2 |
Clé InChI |
AFCQOHXXUCVPAL-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC(O1)C2=CC=CC=C2)OC(=O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


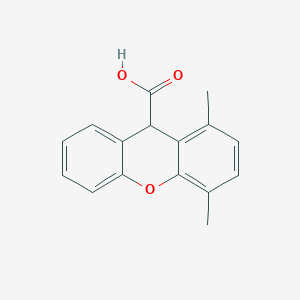
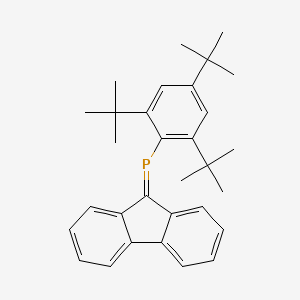


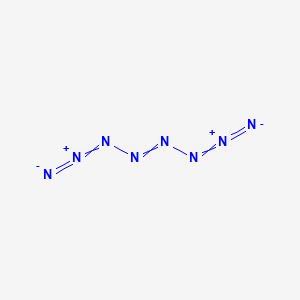

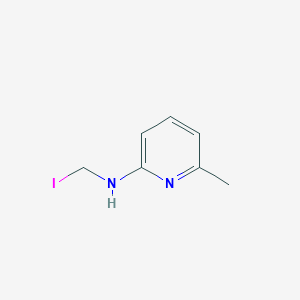
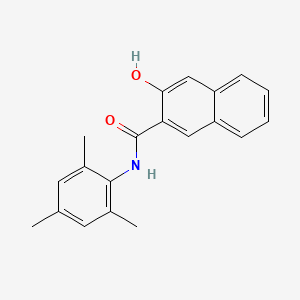
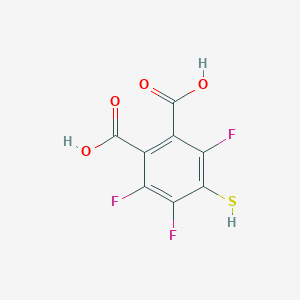

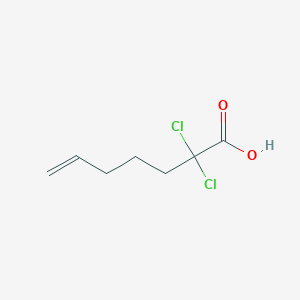

![2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide](/img/structure/B14325686.png)
